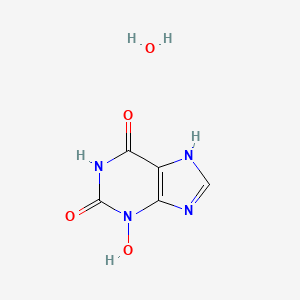![molecular formula C10H10N2O B14491045 3-[(Methylamino)methylidene]-1,3-dihydro-2H-indol-2-one CAS No. 64230-49-5](/img/structure/B14491045.png)
3-[(Methylamino)methylidene]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Methylamino)methylidene]-1,3-dihydro-2H-indol-2-one is a compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methylamino)methylidene]-1,3-dihydro-2H-indol-2-one can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction between 2-oxindole and an appropriate aldehyde, followed by methylation. The reaction conditions typically involve the use of a base such as sodium hydride and a methylating agent like iodomethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave-assisted synthesis has been explored to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(Methylamino)methylidene]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the methylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized indole derivatives, which can have significant biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-[(Methylamino)methylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain kinases, which play a crucial role in cell signaling and regulation. The compound’s ability to bind to these targets and modulate their activity is key to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Dimethylamino)methylidene]-1,3-dihydro-2H-indol-2-one
- 3-[(Phenylamino)methylidene]-1,3-dihydro-2H-indol-2-one
- 3-[(Amino)methylidene]-1,3-dihydro-2H-indol-2-one
Uniqueness
3-[(Methylamino)methylidene]-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group enhances its reactivity and potential for various chemical transformations, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
64230-49-5 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-(methyliminomethyl)-1H-indol-2-ol |
InChI |
InChI=1S/C10H10N2O/c1-11-6-8-7-4-2-3-5-9(7)12-10(8)13/h2-6,12-13H,1H3 |
InChI Key |
WIHKMWCRAUMQTD-UHFFFAOYSA-N |
Canonical SMILES |
CN=CC1=C(NC2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


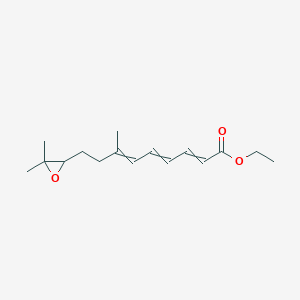
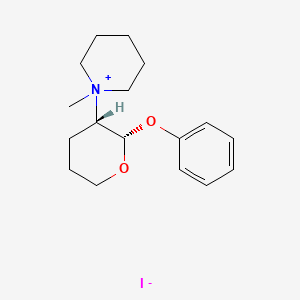
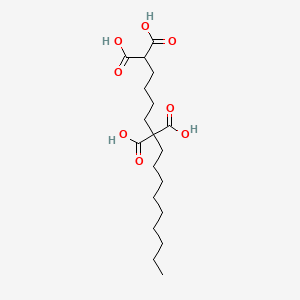
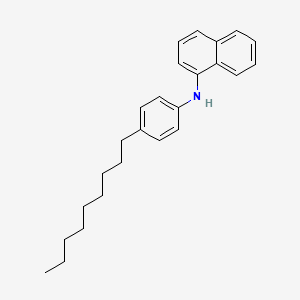
![2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline](/img/structure/B14490993.png)
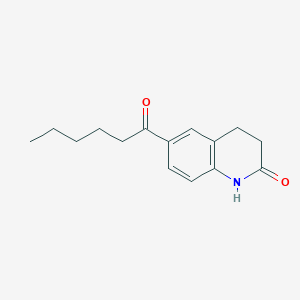
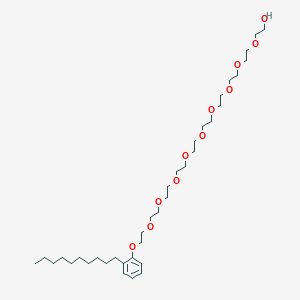

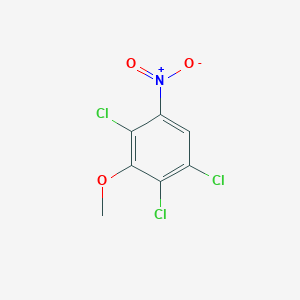

![1-(3-{2-[Ethyl(2-hydroxyethyl)amino]ethoxy}propyl)pyrrolidine-2,5-dione](/img/structure/B14491028.png)
![2,4,4-Trimethyl-3-[(2-methylbenzene-1-sulfonyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14491033.png)

